molecular formula C9H8ClN3O B2591243 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine CAS No. 1342880-67-4

2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine

Cat. No. B2591243
CAS RN: 1342880-67-4
M. Wt: 209.63
InChI Key: LDXGHNGLHCKDPB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a chloromethyl group attached to an oxadiazole ring, which is further connected to a methylpyridine group. The molecular weight is 209.63.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds containing a chloromethyl group have been known to react with N- and S-nucleophilic reagents .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

Compounds containing the 1,3,4-oxadiazole ring, similar to the one present in 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine, have been synthesized for various purposes. For instance, the synthesis of 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid demonstrates the interest in oxadiazole derivatives for their chemical and physical properties. These compounds are synthesized from chloro-5-chloromethylpyridine and have shown potential insecticidal activity (Holla et al., 2004).

Material Science Applications

Oxadiazole derivatives are also explored in the field of material science, particularly in the development of organic light-emitting diodes (OLEDs). A study on efficient OLEDs with low efficiency roll-off used iridium emitters with oxadiazolylphenol as ancillary ligands, showcasing the utility of oxadiazole derivatives in enhancing the performance of OLEDs (Jin et al., 2014).

Biological Applications

In the realm of biology and medicine, oxadiazole derivatives have been investigated for their antimicrobial and antitumor activities. A novel series of 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products were synthesized and assessed for their in vitro anticancer activity, highlighting the potential of these compounds in medical research (Maftei et al., 2016).

Mechanism of Action

properties

IUPAC Name

5-(chloromethyl)-3-(4-methylpyridin-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-6-2-3-11-7(4-6)9-12-8(5-10)14-13-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXGHNGLHCKDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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